3-{[(4-Fluorophenyl)methyl]amino}propanoic acid hydrochloride is a chemical compound that belongs to the class of amino acids. It is characterized by the presence of an amino group, a fluorophenyl group, and a propanoic acid moiety. This compound is significant in various fields, including medicinal chemistry and biochemistry, due to its potential biological activities and applications in drug development .
The synthesis of 3-{[(4-Fluorophenyl)methyl]amino}propanoic acid hydrochloride typically involves several key steps:
The molecular structure of 3-{[(4-Fluorophenyl)methyl]amino}propanoic acid hydrochloride features a central propanoic acid backbone with a fluorinated phenyl group attached via a methylamino linkage.
3-{[(4-Fluorophenyl)methyl]amino}propanoic acid hydrochloride undergoes several types of chemical reactions:
Common reagents include:
The mechanism of action for 3-{[(4-Fluorophenyl)methyl]amino}propanoic acid hydrochloride is primarily related to its interaction with biological targets such as enzymes or receptors. It may act as an inhibitor or modulator in biochemical pathways due to its structural similarity to natural amino acids.
Research indicates that this compound may influence neurotransmitter systems or protein interactions, although specific mechanisms require further investigation to elucidate its full pharmacological profile .
Relevant analytical techniques such as High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are often employed to characterize this compound further .
3-{[(4-Fluorophenyl)methyl]amino}propanoic acid hydrochloride has several notable applications:
This compound represents a promising area for further research due to its diverse applications across chemistry and biology.
The strategic incorporation of fluorine atoms into bioactive molecules represents a cornerstone of modern medicinal chemistry. The 4-fluorophenyl moiety in 3-{[(4-fluorophenyl)methyl]amino}propanoic acid hydrochloride (C₁₀H₁₄ClFNO₂) serves multiple biochemical purposes. Fluorine's high electronegativity (Pauling scale: 4.0) and small atomic radius (van der Waals: 1.47 Å) enable optimal hydrophobic interactions with target proteins while simultaneously enhancing metabolic stability. This occurs through blockade of cytochrome P450-mediated oxidation at the para-position, effectively prolonging the compound's biological half-life [1] [2]. The 4-fluorophenyl group specifically enables π-π stacking interactions with tyrosine residues in kinase binding pockets while contributing to enhanced membrane permeability due to increased lipophilicity (logP increase ≈ 0.5 vs non-fluorinated analog) [6].
The propanoic acid scaffold contributes critical pharmacodynamic and pharmacokinetic properties:
Table 1: Structural and Biological Significance of Molecular Motifs in 3-{[(4-Fluorophenyl)methyl]amino}propanoic Acid Hydrochloride
Structural Element | Biophysical Properties | Biological Consequences | Representative Anticancer Analogs |
---|---|---|---|
4-Fluorophenyl | - Electronegativity: 4.0- van der Waals radius: 1.47 Å- Lipophilicity (π): +0.14 | - Enhanced membrane permeability- Metabolic stability (CYP450 inhibition)- π-π stacking with tyrosine residues | 4-Fluorophenyl-substituted 5H-indeno[1,2-b]pyridinols [2]Quinazoline-N-4-fluorophenyl derivatives [6] |
Propanoic acid | - pKa: ~4.2- Molecular length: 5.2 Å | - Ionic binding to catalytic sites- MCT-mediated cellular uptake- HDAC modulation | Propionic acid-based HDAC inhibitors [7]SCFA epigenetic modulators [3] [7] |
Aminoalkyl linker | - Rotatable bonds: 3- pKa (amine): ~9.5 | - Conformational adaptability- pH-dependent membrane trafficking- Salt bridge formation | Amino acid-transporter targeted agents [9] |
Recent studies demonstrate that fluorinated compounds containing these structural motifs exhibit enhanced topoisomerase IIα inhibitory activity. Specifically, 4-fluorophenyl-substituted 5H-indeno[1,2-b]pyridinols demonstrated 3.7-fold greater potency against topoisomerase IIα compared to non-fluorinated analogs, validating the strategic importance of fluorine substitution [2]. Similarly, propanoic acid-containing molecules show unique epigenetic influences through SCFA-mediated mechanisms, including PPARγ activation and NF-κB inhibition – pathways critically involved in cancer cell proliferation and survival [7].
The molecular architecture of 3-{[(4-fluorophenyl)methyl]amino}propanoic acid hydrochloride exemplifies rational dual-pharmacophore design. The compound strategically merges a hydrophobic 4-fluorobenzyl domain with a hydrophilic ionizable propanoic acid unit via a flexible aminoalkyl spacer. This configuration enables simultaneous engagement with multiple biological targets:
This pharmacophore integration achieves synergistic effects against cancer pathways:
Table 2: Bioactivity Enhancement Through Dual-Pharmacophore Integration in Fluorinated Compounds
Pharmacophore Combination | Biological Targets | Enhanced Bioactivity Metrics | Resistance Mitigation |
---|---|---|---|
4-Fluorophenyl + aminoalkyl linker | - Tyrosine kinases- Topoisomerases | - 3.7× topoisomerase IIα inhibition [2]- IC₅₀ = 68.2 nM against EGFR [6] | P-gp substrate score reduced by 1.8 vs non-fluorinated analogs |
Aminoalkyl spacer + propanoic acid | - Sirtuins- HDACs | - 56% increase in SIRT2 binding affinity- MCT1-mediated tumor accumulation | Retains activity in ABCB1-overexpressing lines [10] |
Integrated tripartite system | - Dual kinase/epigenetic targets | - Synergistic inhibition index: 0.32- >90% tumor growth inhibition in vivo | Effective against taxol-resistant phenotypes [10] |
Quinazoline derivatives featuring analogous 4-fluorophenyl and aminoalkyl elements demonstrated compelling dual EGFR/VEGFR-2 inhibition, with lead compound 4b exhibiting IC₅₀ values of 68.2 ± 1.54 nM (EGFR) and 189 ± 5.66 nM (VEGFR-2). Molecular docking confirmed simultaneous occupancy of both kinase ATP pockets, with the fluorophenyl moiety engaging hydrophobic back pockets and protonated amines forming salt bridges with conserved aspartate residues [6]. This multi-target engagement profile directly parallels the design strategy employed in 3-{[(4-fluorophenyl)methyl]amino}propanoic acid hydrochloride, suggesting potential polypharmacology against kinase and epigenetic targets.
The selection of SIRT2 and EGFR as primary therapeutic targets for 3-{[(4-fluorophenyl)methyl]amino}propanoic acid hydrochloride emerges from compelling oncological rationale:
Sirtuin 2 (SIRT2) Modulation:SIRT2 belongs to the NAD⁺-dependent class III histone deacetylases, primarily localized in the cytoplasm where it regulates tubulin acetylation, cell cycle progression, and metabolic pathways. Its inhibition promotes cancer cell apoptosis through:
The propanoic acid moiety enables competitive binding at SIRT2's catalytic cleft through:
Epidermal Growth Factor Receptor (EGFR) Inhibition:EGFR tyrosine kinase represents a validated oncology target overexpressed in epithelial tumors. The compound's 4-fluorobenzyl group enables potent kinase interaction through:
Table 3: Target Validation Parameters for SIRT2 and EGFR in Cancer Therapeutics
Target | Biological Role in Cancer | Structural Basis for Inhibition | Validation Evidence in Analogous Compounds |
---|---|---|---|
SIRT2(Class III HDAC) | - Mitotic checkpoint control- Tubulin deacetylation- c-Myc regulation | - Propanoic acid mimics acyl-lysine- Coordination with catalytic Zn²⁺- NAD⁺ competition | - SIRT2 inhibitors induce mitotic catastrophe- 75% reduction in HCT116 colony formation at 5μM [8] |
EGFR(Receptor tyrosine kinase) | - Proliferation signaling- Apoptosis suppression- Metastasis promotion | - 4-Fluorophenyl occupies hydrophobic pocket- Halogen bonding with Thr830- Salt bridge formation via protonated amine | - Quinazoline/4-fluorophenyl hybrids: IC₅₀ = 68.2nM [6]- >90% kinase inhibition at 100nM |
Dual Target Engagement | - Synergistic cell cycle arrest- Complementary signaling blockade | - Aminoalkyl spacer enables binding mode switching- Shared hydrophobic pharmacophore requirements | - Dual HDAC/kinase inhibitors show 10× potency increase versus single-target agents [8] |
The compound's capacity for simultaneous epigenetic and kinase modulation creates a therapeutic advantage:
Structural analogs demonstrate proof-of-concept for dual-targeting efficacy. Quinazoline derivatives with fluorophenyl pharmacophores achieved nanomolar EGFR inhibition while concurrently modulating histone acetylation states [6]. Similarly, propanoic acid-containing molecules exhibited synergistic activity when combined with kinase inhibitors in breast and colorectal cancer models, supporting the therapeutic rationale for single-molecule polypharmacology [7] [8].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: